Cyclobenzaprine hydrochloride

Catalog No.
S524709
CAS No.
6202-23-9
M.F
C20H22ClN
M. Wt
311.85
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclobenzaprine hydrochloride

CAS Number

6202-23-9

Product Name

Cyclobenzaprine hydrochloride

IUPAC Name

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine;hydrochloride

Molecular Formula

C20H22ClN

Molecular Weight

311.85

InChI

InChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H

InChI Key

VXEAYBOGHINOKW-UHFFFAOYSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Flexeril; Proheptatriene; Lisseril; Proeptatriene; Proheptatrien

Description

The exact mass of the compound Cyclobenzaprine hydrochloride is 275.1674 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Pharmacokinetics and Bioavailability

Understanding how cyclobenzaprine hydrochloride is absorbed, distributed, metabolized, and excreted from the body is crucial for optimizing its therapeutic use. Research studies investigate its pharmacokinetics using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) []. This allows scientists to measure the concentration of the drug in the bloodstream over time, revealing its absorption rate, peak concentration, and elimination half-life [].

These studies play a vital role in determining appropriate dosing regimens and identifying potential drug interactions based on how cyclobenzaprine hydrochloride is metabolized by the liver [].

Mechanism of Action for Pain Relief

While cyclobenzaprine hydrochloride is known to relax muscles, the exact way it achieves pain relief is still being explored. Traditionally, it was thought to act primarily on the central nervous system, inhibiting the transmission of pain signals in the spinal cord. However, recent research suggests it might also have peripheral effects, influencing pain perception at the site of injury [].

Ongoing research is investigating these mechanisms in more detail, including the potential role of neurotransmitters like serotonin and norepinephrine in cyclobenzaprine hydrochloride's pain-relieving effects [].

Efficacy and Safety Studies

Clinical trials are a cornerstone of scientific research on cyclobenzaprine hydrochloride. These studies evaluate its effectiveness in managing pain compared to a placebo or other treatment options. They also assess the safety profile of the drug, identifying potential side effects and determining the optimal dosage for specific patient populations [].

For instance, research has explored the efficacy of cyclobenzaprine hydrochloride for low back pain, a common musculoskeletal condition []. These studies provide valuable evidence for healthcare professionals to make informed decisions about its use in clinical practice.

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

275.1674

Appearance

White to off-white crystalline powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Cyclobenzaprine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1. Yang YW, Macdonald JB, Nelson SA, Sekulic A. Treatment of vismodegib-associated muscle cramps with cyclobenzaprine: A retrospective review. J Am Acad Dermatol. 2017 Dec;77(6):1170-1172. doi: 10.1016/j.jaad.2016.12.017. PMID: 29132849.

2. Leite FM, Atallah AN, El Dib R, Grossmann E, Januzzi E, Andriolo RB, da Silva EM. Cyclobenzaprine for the treatment of myofascial pain in adults. Cochrane Database Syst Rev. 2009 Jul 8;2009(3):CD006830. doi: 10.1002/14651858.CD006830.pub3. PMID: 19588406; PMCID: PMC6481902.

3. Keegan MT, Brown DR, Rabinstein AA. Serotonin syndrome from the interaction of cyclobenzaprine with other serotoninergic drugs. Anesth Analg. 2006 Dec;103(6):1466-8. doi: 10.1213/01.ane.0000247699.81580.eb. PMID: 17122225.

4. Winchell GA, King JD, Chavez-Eng CM, Constanzer ML, Korn SH. Cyclobenzaprine pharmacokinetics, including the effects of age, gender, and hepatic insufficiency. J Clin Pharmacol. 2002 Jan;42(1):61-9. doi: 10.1177/0091270002042001007. PMID: 11808825.

5. Chabria SB. Rhabdomyolysis: a manifestation of cyclobenzaprine toxicity. J Occup Med Toxicol. 2006 Jul 17;1:16. doi: 10.1186/1745-6673-1-16. PMID: 16846511; PMCID: PMC1540431.

Explore Compound Types